![molecular formula C8H7F2NO2 B1530707 6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid CAS No. 1211529-86-0](/img/structure/B1530707.png)
6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid
Overview
Description
6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1211529-86-0 . It has a molecular weight of 187.15 and its IUPAC name is 6-(1,1-difluoroethyl)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid is 1S/C8H7F2NO2/c1-8(9,10)6-4-2-3-5(11-6)7(12)13/h2-4H,1H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid is a powder . It is stored at room temperature .Scientific Research Applications
Antiviral Agent
6-(1,1-Difluoroethyl)picolinic acid: has shown promise as a broad-spectrum antiviral agent. Research indicates its effectiveness against enveloped viruses, including SARS-CoV-2 and Influenza A virus . It disrupts the entry of viruses into host cells by inhibiting the fusion between the viral envelope and the host cell membrane . This property makes it a potential candidate for developing new antiviral drugs that can target multiple viruses.
Chemical Synthesis
This compound is used in chemical synthesis as an intermediate for various organic reactions. Its unique structure allows for the introduction of fluorinated alkyl groups into other molecules, which can significantly alter their chemical and physical properties .
Material Science
In material science, 6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid can be utilized to modify surface properties of materials. The fluorinated groups in the compound can impart hydrophobicity, which is valuable in creating water-resistant coatings or treatments .
Pharmaceutical Research
The compound’s ability to influence the behavior of other molecules makes it valuable in pharmaceutical research. It can be used to modify pharmacokinetic properties of drug candidates, potentially improving their efficacy or reducing side effects .
Biological Studies
As a research tool in biology, this compound can help in studying protein-ligand interactions. Its fluorinated groups can be used as probes in NMR spectroscopy, aiding in the elucidation of molecular structures .
Agrochemical Development
6-(1,1-Difluoroethyl)picolinic acid: may serve as a precursor or an active ingredient in the development of new agrochemicals. Its structural similarity to natural plant hormones could make it useful in regulating plant growth or protecting crops from pests .
Environmental Science
In environmental science, the compound’s interaction with various materials can be studied to understand and mitigate the effects of pollutants. Its binding properties could be harnessed to remove harmful substances from water or soil .
Analytical Chemistry
Lastly, 6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid can be used in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for calibrating instruments or as a reference in quantitative analyses .
Safety and Hazards
properties
IUPAC Name |
6-(1,1-difluoroethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-2-3-5(11-6)7(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIRTUDFDFJYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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